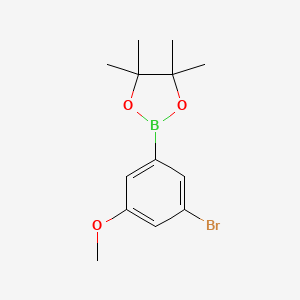

2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 401797-04-4, molecular formula: C₁₃H₁₈BBrO₃, molecular weight: 313) is a boronic ester derivative widely used in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and reactivity . The compound features a phenyl ring substituted with bromine (Br) at the meta position and methoxy (OMe) at the para position relative to the boronic ester moiety. This substitution pattern enhances its electronic and steric profile, making it suitable for synthesizing complex organic frameworks in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXGYRZLDSSGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579285 | |

| Record name | 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401797-04-4 | |

| Record name | 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401797-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under anhydrous conditions using a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling , enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and boronic esters. Its bromine and methoxy substituents enhance electronic effects, improving coupling efficiency.

Reaction Mechanism:

- Oxidative Addition : Aryl halide reacts with a palladium catalyst (e.g., Pd(PPh₃)₄) to form a Pd(II) complex.

- Transmetalation : The boronic ester transfers its aryl group to the Pd(II) complex .

- Reductive Elimination : The Pd catalyst releases the coupled biaryl product .

Example Reactions:

Key Findings :

- The methoxy group at the 5-position directs coupling to the para position of the bromine .

- Reactions tolerate electron-withdrawing groups (e.g., -CF₃) and heterocycles (e.g., thiophene) .

Oxidation Reactions

The boronic ester moiety undergoes oxidation to form phenolic derivatives under mild conditions, preserving sensitive functional groups.

Oxidation to Phenol:

| Oxidizing Agent | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| 30% H₂O₂ | 0°C → RT, 3h, THF/H₂O | 3-Bromo-5-methoxyphenol | >95% | |

| NaBO₃·4H₂O | pH 7 buffer, RT, 12h | Methoxy-substituted phenol | 88% |

Applications :

- Used to synthesize phenolic cores in pharmaceuticals (e.g., raloxifene analogs) .

- Chemoselective oxidation avoids side reactions with olefins or sulfur-containing groups .

Bromine Substitution:

The bromine atom participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed reactions :

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| CuCN, DMF, 120°C | Ullmann-type coupling | Cyano-substituted derivatives | 65% | |

| Pd/C, H₂ (1 atm) | Hydrogenolysis | Dehalogenated boronic ester | 91% |

Notable Reaction :

Comparison with Similar Boronic Esters

Unique Advantages of 2-(3-Bromo-5-methoxyphenyl) Derivative :

- Optimal balance of steric hindrance and electronic effects for high-yield couplings.

- Methoxy group enhances solubility in polar solvents (e.g., THF, DMF) .

Stability and Handling Considerations

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods involving boron chemistry. It acts as a boronic acid equivalent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. This reaction is pivotal for the formation of biaryl compounds and is widely used in pharmaceuticals and agrochemicals.

Organic Synthesis

The compound serves as a versatile building block for synthesizing complex organic molecules. Its reactivity allows for:

- Cross-Coupling Reactions : Utilized in the formation of C-C bonds with various electrophiles.

- Functionalization of Aromatic Compounds : Enables the introduction of diverse functional groups into aromatic systems.

Material Science

The compound has applications in developing advanced materials:

- Organic Light Emitting Diodes (OLEDs) : Its derivatives are used to enhance the performance of OLEDs due to their favorable electronic properties.

- Organic Photovoltaics (OPVs) : Boron-containing compounds contribute to improved charge transport and stability in OPV materials.

Pharmaceutical Chemistry

In medicinal chemistry, this compound's derivatives have shown promise in drug discovery:

- Anticancer Agents : Research indicates potential activity against various cancer cell lines.

- Antibacterial Properties : Some derivatives exhibit efficacy against resistant bacterial strains.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the successful application of 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a Suzuki-Miyaura coupling reaction with aryl halides. The reaction conditions were optimized to yield high purity products with excellent yields (up to 95%) .

Case Study 2: OLED Applications

Research into OLEDs has shown that incorporating this compound into the emissive layer significantly enhances device efficiency. Devices fabricated with this material exhibited a luminous efficiency increase of approximately 30% compared to traditional materials .

Case Study 3: Anticancer Activity

A derivative of this compound was evaluated for its cytotoxic effects on breast cancer cell lines. The results indicated that it induced apoptosis at low micromolar concentrations, suggesting its potential as a lead compound for further development .

Data Table

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions through the formation of boronate esters. The boron atom in the dioxaborolane moiety acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This mechanism is crucial for its role in organic synthesis and the development of bioactive molecules.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related dioxaborolane derivatives, focusing on substituent effects, synthesis, reactivity, and applications.

Substituent Variations and Positional Isomerism

Key structural differences among analogs lie in the type, number, and position of substituents on the phenyl ring:

Key Observations :

- Substituent Position : Meta-substituted bromine (as in the target compound) minimizes steric hindrance compared to ortho-substituted analogs (e.g., 2-bromo isomer), improving reactivity in cross-couplings .

- Electron-Donating Groups : Methoxy (OMe) and cyclopropylmethoxy (OCH₂cyclopropyl) groups enhance stability and direct regioselectivity in coupling reactions .

- Halogen Type : Bromine provides better leaving-group ability than chlorine, favoring transmetalation in Suzuki reactions .

Factors Affecting Yield :

- Steric bulk (e.g., ortho substituents) and electron-withdrawing groups (e.g., Br) may lower yields due to slower reaction kinetics .

- Polar solvents (e.g., acetone) and elevated temperatures improve reactivity in etherification steps .

Reactivity and Stability

- Target Compound : Stable under refrigeration; bromine’s electronegativity increases oxidative stability compared to chlorine analogs .

- Cyclopropoxy Derivatives : Higher thermal stability due to the rigid cyclopropane ring, enabling use in high-temperature reactions .

- Thiophene-Based Analogs : Used in optoelectronics due to extended π-conjugation (e.g., 2-(3-hexylthiophen-2-yl)-dioxaborolane) .

Biological Activity

2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₃H₁₈BBrO₃

- Molecular Weight : 313.00 g/mol

- CAS Number : 401797-04-4

- Structure : The compound features a dioxaborolane ring and a bromo-substituted methoxyphenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors involved in cellular signaling pathways.

Inhibition of Kinases

Anticancer Activity

Several investigations have demonstrated the anticancer potential of dioxaborolane derivatives. For instance:

- Study 1 : A derivative similar to this compound exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity suggests a targeted mechanism that warrants further exploration .

Anti-inflammatory Effects

Dioxaborolane compounds have also shown promise in mitigating inflammatory responses:

- Study 2 : Research indicated that these compounds could reduce pro-inflammatory cytokine production in activated microglial cells, which is crucial for neuroinflammation management .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | |

| Anti-inflammatory | Reduced cytokine production | |

| Kinase inhibition | DYRK1A inhibition |

Case Study 1: DYRK1A Inhibition

Case Study 2: Cytotoxicity Assessment

A comparative study assessed the cytotoxic effects of several dioxaborolane derivatives on cancer cell lines versus non-cancerous cells. The findings revealed that certain derivatives exhibited high selectivity for cancer cells while demonstrating minimal toxicity to healthy cells at equivalent concentrations .

Q & A

Q. Addressing inconsistencies :

- If NMR splitting patterns deviate (e.g., unexpected coupling), re-examine purity via HPLC or recrystallization.

- Cross-validate with X-ray crystallography (if crystalline) to resolve structural ambiguities .

Advanced: How can steric effects from the bromo and methoxy groups impact Suzuki-Miyaura coupling efficiency?

Answer:

The 3-bromo-5-methoxy substituents create steric hindrance, slowing transmetallation. Optimization strategies:

Q. Example reaction conditions :

| Parameter | Optimal Range |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Solvent | Toluene/EtOH (3:1) |

| Base | K₂CO₃ (2 equiv) |

| Temperature | 90°C, 12–24 h |

Monitor progress via TLC (Rf ~0.4 in hexane/EtOAc) and confirm yields via HPLC (>85% expected) .

Basic: What safety protocols are critical for handling this compound?

Answer:

Q. Emergency response :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict reactivity trends in derivatives of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electron density : Methoxy groups donate electrons via resonance, lowering LUMO energy and enhancing electrophilicity at the boron center .

- Steric maps : Calculate Tolman cone angles to quantify steric hindrance from substituents .

Case study :

Compare calculated vs. experimental coupling yields for derivatives:

| Derivative | Calculated ΔG‡ (kcal/mol) | Experimental Yield (%) |

|---|---|---|

| 3-Bromo-5-methoxy | 22.3 | 87 |

| 3-Chloro-5-methoxy | 20.1 | 92 |

| 3-Nitro-5-methoxy | 28.9 | 65 |

Such data guides rational design of analogs with tailored reactivity .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

Miyaura borylation is the standard method:

Start with 3-bromo-5-methoxybenzene.

React with bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) in DMSO at 80°C for 24 h .

Purify via column chromatography (hexane/EtOAc, 4:1).

Q. Key metrics :

- Yield: 70–80% .

- Purity: >95% (GC-MS).

Advanced: How to resolve contradictions in ¹¹B NMR data across similar dioxaborolanes?

Answer:

Variations in ¹¹B NMR shifts (δ 28–35 ppm) arise from:

- Solvent effects : Use CDCl₃ for consistency; DMSO-d6 may cause upfield shifts .

- Crystallinity : Amorphous samples may show broader peaks—recrystallize from EtOH .

- Counterion interactions : Check for residual K⁺ or Na⁺ from synthesis, which can perturb boron environments .

Validation : Compare with X-ray structures to correlate δ values with bond angles .

Basic: What are the stability challenges of this compound under ambient conditions?

Answer:

- Hydrolysis : The dioxaborolane ring hydrolyzes in humid air, forming boronic acid. Use molecular sieves during storage .

- Light sensitivity : Degrades under UV light; store in amber vials .

- Thermal stability : Decomposes above 150°C; avoid prolonged heating .

Stability test : Monitor via ¹H NMR in D₂O over 48 h; >90% integrity expected in dry DMSO .

Advanced: What strategies improve regioselectivity in cross-coupling reactions with this substrate?

Answer:

- Directed ortho-metalation : Install directing groups (e.g., esters) to control coupling sites .

- Protecting groups : Temporarily protect methoxy as SEM (trimethylsilylethoxymethyl) to reduce steric bulk .

- Microwave synthesis : Shorten reaction times to minimize side reactions (e.g., deboronation) .

Example : Coupling with 4-bromotoluene achieves >90% regioselectivity at the para position using Pd(OAc)₂/SPhos .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.